(10R,12S) Caspofungin is a lipopeptide antifungal compound that belongs to the echinocandin class of antifungals, which are primarily used to treat fungal infections. It is derived from the natural product pneumocandin B0, which is isolated from the fungus Glarea lozoyensis. This compound is particularly effective against infections caused by Aspergillus and Candida species, functioning by inhibiting the synthesis of β(1,3)-D-glucan in the fungal cell wall. Caspofungin was first approved by the United States Food and Drug Administration and is included in the World Health Organization's List of Essential Medicines due to its critical role in treating serious fungal infections .
Caspofungin is classified as an antifungal agent and is part of the echinocandins, a novel class of antifungal drugs. It is synthesized from pneumocandin B0 through a series of chemical reactions involving dehydration, reduction, and amine coupling . The compound's IUPAC name is (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-aminoethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexaazatricyclo[22.3.0.0^{9,13}]heptacosan-18-yl]-10,12-dimethyltetradecanamide .
The synthesis of (10R,12S) Caspofungin involves several key steps:
Industrial production typically involves fermentation processes using A. fumigatus to obtain pneumocandin B0 before proceeding with chemical synthesis .
The molecular formula of (10R,12S) Caspofungin is , with a molecular weight of approximately 1093.3 g/mol . The compound features multiple functional groups including hydroxyls and amides that contribute to its biological activity.
The structure includes a complex arrangement of rings and chains typical of lipopeptides .
(10R,12S) Caspofungin can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Caspofungin exerts its antifungal effects by inhibiting the enzyme responsible for synthesizing β(1→3)-D-glucan in fungal cell walls. This inhibition disrupts cell wall integrity leading to cell lysis and death of the fungus. The drug targets specific enzymes involved in glucan synthesis which are not found in mammalian cells, thus providing selective toxicity against fungi .
These properties influence the drug's pharmacokinetics and bioavailability.
Caspofungin is primarily used in clinical settings for treating serious fungal infections such as invasive candidiasis and aspergillosis. Its effectiveness against resistant strains of fungi makes it an essential option in antifungal therapy . Additionally, ongoing research explores its potential applications in combination therapies to enhance efficacy against various fungal pathogens.
Caspofungin ((10R,12S)-10,12-dihydroxydodecanoyl]-3-[4-hydroxyprolyl]-4-[4-methylpiperazin-1-yl]-L-ornithyl-5-L-threonyl-L-allothreonyl-L-threonyl-3-methyl-L-prolyl-6-N-methyl-L-2,3-diaminobutyryl-N-methyl-L-2,3-diaminobutyrylamide) targets the fungal cell wall by non-competitively inhibiting β-(1,3)-D-glucan synthase (GS), an enzyme complex absent in mammalian cells [1] [4]. This enzyme comprises the catalytic subunit FKS1 and its regulatory GTPase Rho1. Cryo-EM studies reveal that caspofungin binds at the interface of FKS1's glycosyltransferase (GT) domain and transmembrane helices (TM7-15), inducing allosteric conformational changes that disrupt substrate accessibility. Key interactions include:
Table 1: Key Binding Residues in FKS1 for Caspofungin
FKS1 Domain | Critical Residues | Interaction Type | Functional Consequence |
---|---|---|---|
GT Domain | Glu851 | Hydrogen bonding | Disrupts UDP-glucose entry |
GT Domain | Lys1082 | Hydrophobic | Stabilizes inhibitor pose |
TM7-15 interface | Asn1104 | Van der Waals | Alters transmembrane channel conformation |
AC Domain | Arg1094-Glu1096 | Salt bridge | Reduces FKS1-Rho1 affinity |
GTP hydrolysis by Rho1 triggers a "molecular pump" mechanism that translocates the growing glucan chain into FKS1’s transmembrane channel. Caspofungin locks this machinery in a resting state, preventing β-1,3-glucan elongation [6] [10].
Inhibition of β-glucan synthesis triggers catastrophic remodeling of the fungal cell wall architecture:
Table 2: Cell Wall Composition Changes Post-Caspofungin Treatment
Polymer | Candida spp. Change | Aspergillus spp. Change | Functional Role |
---|---|---|---|
β-1,3-glucan | ↓ >95% | ↓ 94% (rigid fraction) | Structural backbone |
Chitin | ↑ 50–80% | ↑ 150–200% | Rigidity reinforcement |
Chitosan | Minimal change | ↑ 11–12% | Matrix cross-linking |
α-1,3-glucan | Not detected | ↑ 33% (mobile fraction) | Compensatory matrix |
β-1,6-glucan | Hyperbranched | ↓ 70% | Immune evasion |
This remodeling alters critical biophysical properties: increased hydrophobicity, reduced drug permeability, and enhanced stiffness (atomic force microscopy shows 2.3-fold higher Young’s modulus) [5] [10].
Caspofungin’s efficacy is species-dependent due to divergent cell wall architectures and stress responses:
Caspofungin’s binding kinetics involve dynamic interactions with GS:
Table 3: Caspofungin Synergy with Non-Antifungal Agents
Combination Partner | Target | Effect on Caspofungin MIC | Mechanism |
---|---|---|---|
CPTH2 | Gcn5 acetyltransferase | 8-fold ↓ vs. C. auris | Epigenetic silencing of FKS1 |
Colistin | Bacterial membrane | 4-fold ↓ vs. C. albicans | Enhanced cell wall permeability |
Hydroxychloroquine | pH modulation | 2-fold ↓ vs. C. tropicalis | Disruption of proton gradients |
These insights illuminate strategies to overcome resistance through rational drug combinations and novel inhibitors targeting compensatory pathways [8] [9] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7